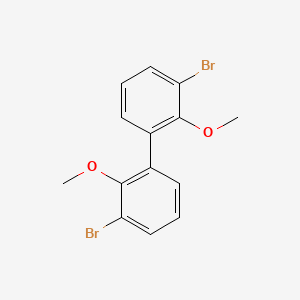
2,2'-Dimethoxy-3,3'-dibromobiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dimethoxy-3,3’-dibromobiphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups and two bromine atoms attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-3,3’-dibromobiphenyl typically involves the bromination of 2,2’-dimethoxybiphenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 2,2’-Dimethoxy-3,3’-dibromobiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dimethoxy-3,3’-dibromobiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted biphenyls, while coupling reactions can produce extended biphenyl systems.
Wissenschaftliche Forschungsanwendungen
2,2’-Dimethoxy-3,3’-dibromobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2,2’-Dimethoxy-3,3’-dibromobiphenyl involves its interaction with specific molecular targets. For instance, it can bind to aryl hydrocarbon receptors, acting as a ligand-activated transcriptional activator . This interaction can lead to the activation of various genes involved in metabolic pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Dibromobiphenyl
- 2,2’-Dimethoxy-1,1’-binaphthyl-3,3’-diboronic acid
- 3,3’-Dibromo-1,1’-biphenyl
Uniqueness
2,2’-Dimethoxy-3,3’-dibromobiphenyl is unique due to the presence of both methoxy and bromine substituents on the biphenyl core. This combination imparts distinct electronic and steric properties, making it valuable for specific chemical transformations and applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
110569-96-5 |
|---|---|
Molekularformel |
C14H12Br2O2 |
Molekulargewicht |
372.05 g/mol |
IUPAC-Name |
1-bromo-3-(3-bromo-2-methoxyphenyl)-2-methoxybenzene |
InChI |
InChI=1S/C14H12Br2O2/c1-17-13-9(5-3-7-11(13)15)10-6-4-8-12(16)14(10)18-2/h3-8H,1-2H3 |
InChI-Schlüssel |
SNXOCGJCAWYKMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=C1Br)C2=C(C(=CC=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



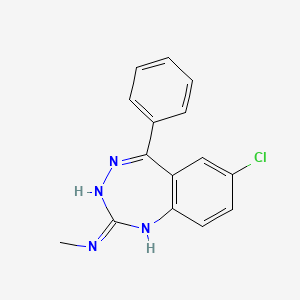
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
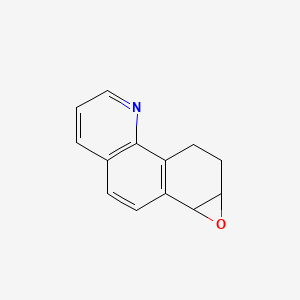
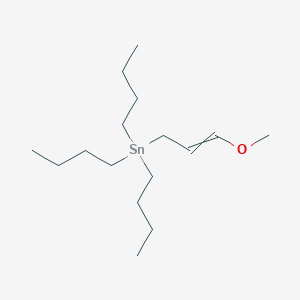

![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
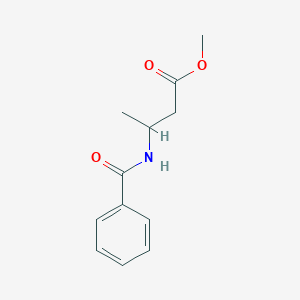
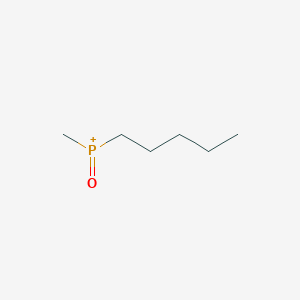
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)
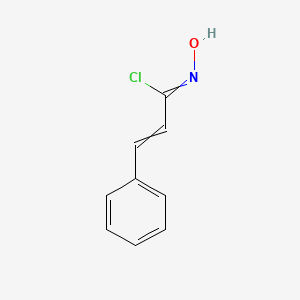
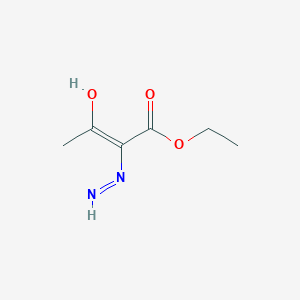
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
